![molecular formula C20H21ClN6O B5168103 3-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5168103.png)
3-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
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Overview
Description
Typically, the description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include its physical appearance and other identifying characteristics .
Synthesis Analysis
The synthesis of a compound refers to the process used to create it. This often involves a series of chemical reactions, with specific reagents and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this can include spectroscopy, crystallography, or nuclear magnetic resonance .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can provide information about its reactivity, stability, and the conditions under which it undergoes chemical changes .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and chemical stability .Scientific Research Applications
Anti-Tubercular Agents
This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These derivatives have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Antifungal Agents
A series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, which are structurally similar to the compound , were synthesized as potential antifungal agents .
Drug Development
The compound’s structure could be modified and used in the development of new drugs. For instance, it could be used in the synthesis of 3-(piperazin-1-yl)-1,2-benzothiazole derivatives .
Pharmacological Research
The compound could be used in pharmacological research due to its wide range of potential pharmacological profiles. For example, it could be used in the development of new antibacterial, antitumor, anti-inflammatory, and antithrombocytic drugs .
Prodrug Development
The compound could be used in the development of prodrugs, which are biologically inactive compounds that can be metabolized in the body to produce a drug .
Treatment of Multi-Drug Resistant Tuberculosis
The compound could be used in the treatment of multi-drug resistant tuberculosis. It could be used in the development of new and effective anti-TB drugs .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(4-chlorophenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O/c1-14-13-15(2)27(24-14)19-8-7-18(22-23-19)25-9-11-26(12-10-25)20(28)16-3-5-17(21)6-4-16/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHVUUZAPBSTHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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